4-Hydroxybenzaldehyde physical and chemical properties
4-Hydroxybenzaldehyde physical and chemical properties
An In-depth Technical Guide to 4-Hydroxybenzaldehyde: Physical and Chemical Properties
Introduction
4-Hydroxybenzaldehyde (also known as p-hydroxybenzaldehyde or 4-formylphenol) is an organic compound with the chemical formula C₇H₆O₂.[1][2] It consists of a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and an aldehyde (-CHO) group at the para (4) position.[1][3] This positioning of the functional groups imparts a unique reactivity profile, making it a valuable intermediate in a wide range of applications.[3][4] It serves as a crucial precursor in the synthesis of pharmaceuticals, fragrances, polymers, dyes, and agrochemicals.[1][5][6] For instance, it is a key intermediate in producing drugs like amoxicillin (B794) and trimethoprim, as well as fragrances such as vanillin (B372448) and raspberry ketone.[7][8] Naturally, 4-Hydroxybenzaldehyde is found in various plants, including orchids like Gastrodia elata and in vanilla.[2][9]
Physical Properties
4-Hydroxybenzaldehyde is a yellow to light brown or tan crystalline powder at room temperature.[2][7][8] It possesses a faint, sweet, woody, or almond-like odor.[4][6][7] The compound is known to sublime at atmospheric pressure without decomposition.[9][10]
Table of Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₂ | [1][3] |
| Molar Mass | 122.12 g/mol | [1][3] |
| Melting Point | 112-118 °C | [1][2][3][7] |
| Boiling Point | 191-192 °C (at 50 mmHg) 310-311 °C (at 760 mmHg) | [1][2][3] |
| Density | 1.129 g/cm³ (at 130 °C) 1.226 g/cm³ | [2][3][9] |
| Water Solubility | 13.8 g/L (at 30.5 °C) Sparingly soluble | [4][7][8] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, acetone, chloroform, and ethyl acetate. | [1][3][4][7] |
| Acidity (pKa) | 7.61 (at 25 °C) | [2][7][8] |
| Refractive Index (nD) | 1.5705 (at 130 °C) 1.579 | [3][7][9] |
| Flash Point | 174 °C (345.2 °F) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Hydroxybenzaldehyde.
Table of Spectroscopic Properties
| Technique | Key Features and Wavenumbers/Shifts | Reference |
| Infrared (IR) Spectroscopy | Broad O-H stretch: 3200-3600 cm⁻¹ Strong C=O (aldehyde) stretch: 1680-1700 cm⁻¹ C=C (aromatic ring) stretch: 1400-1600 cm⁻¹ | [1][3] |
| ¹H NMR Spectroscopy | Aldehyde proton (-CHO): ~9.8 ppm (singlet) Aromatic protons (-C₆H₄-): 6.9-7.8 ppm (multiplets) Hydroxyl proton (-OH): ~10.6 ppm (singlet, in DMSO-d6) | [1][3][10] |
| ¹³C NMR Spectroscopy | Aldehyde carbon (C=O): ~190-200 ppm Aromatic carbons: ~110-160 ppm | [3] |
Chemical Properties and Reactivity
The chemical behavior of 4-Hydroxybenzaldehyde is dictated by its three key structural features: the aldehyde group, the phenolic hydroxyl group, and the activated aromatic ring.[3] It is generally stable under normal conditions but should be stored away from light, air, and strong oxidizing agents to prevent degradation.[3][11]
-
Aldehyde Group Reactivity : The aldehyde group is susceptible to nucleophilic addition reactions. It can be readily oxidized to form 4-hydroxybenzoic acid or reduced to yield 4-hydroxybenzyl alcohol.[1][3]
-
Hydroxyl Group Reactivity : The phenolic hydroxyl group can undergo typical reactions such as etherification (e.g., methylation to form 4-methoxybenzaldehyde) and esterification.[1][3]
-
Aromatic Ring Reactivity : The hydroxyl group is an activating group, directing electrophilic aromatic substitution to the ortho positions (relative to the -OH group).[3]
Key Chemical Reactions
The dual functionality of 4-Hydroxybenzaldehyde allows it to be a versatile starting material for various chemical transformations.
Caption: Oxidation of 4-Hydroxybenzaldehyde to 4-Hydroxybenzoic Acid.
Caption: Reduction of 4-Hydroxybenzaldehyde to 4-Hydroxybenzyl Alcohol.
Caption: Etherification of 4-Hydroxybenzaldehyde to form Anisaldehyde.
Experimental Protocols
Detailed methodologies for the synthesis and purification of 4-Hydroxybenzaldehyde are critical for laboratory and industrial applications.
Synthesis via Oxidation of p-Cresol (B1678582)
One common laboratory and industrial method involves the selective oxidation of p-cresol (4-hydroxytoluene).[1][12]
-
Dissolution : Dissolve p-cresol in an appropriate solvent, such as a mixture of water and an organic solvent.[1]
-
Catalyst and Base Addition : The reaction is carried out in the presence of a base (with a higher basicity than p-cresol) and a catalytic amount of a cobalt compound.[12]
-
Oxidation : Introduce an oxidizing agent (e.g., air or pure oxygen) slowly while maintaining the reaction temperature.[1][12]
-
Reaction Monitoring : Stir the mixture until the oxidation is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Workup and Isolation : Upon completion, filter the reaction mixture to remove any precipitates. The product is then isolated from the filtrate.[1]
Synthesis via Diazotization of p-Aminobenzaldehyde
This method involves the conversion of an amino group to a hydroxyl group.[13][14]
-
Diazotization : Treat p-aminobenzaldehyde with 40% sulfuric acid, then add a 30% sodium nitrite (B80452) solution at a low temperature (0-3 °C) and react for approximately 30 minutes to form the diazonium salt solution.[13]
-
Hydrolysis : The diazonium salt solution is then hydrolyzed in the presence of sulfuric acid at an elevated temperature (80-85 °C) for about 30 minutes.[13]
-
Extraction and Purification : The resulting 4-Hydroxybenzaldehyde is extracted, purified, and dried to yield the final product.[13]
Purification by Recrystallization
Recrystallization is a standard technique to purify the crude product.[1][3]
-
Dissolution : Dissolve the crude 4-Hydroxybenzaldehyde in a minimal amount of a hot solvent, such as ethanol or water.[1]
-
Cooling : Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]
-
Filtration : Collect the formed crystals of pure 4-Hydroxybenzaldehyde by vacuum filtration.[1]
-
Drying : Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Caption: General workflow for the purification of 4-Hydroxybenzaldehyde.
Safety and Handling
4-Hydroxybenzaldehyde is considered hazardous. It can cause skin irritation and serious eye irritation or damage.[11][15][16]
-
Personal Protective Equipment (PPE) : When handling, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[5][15]
-
Handling : Ensure adequate ventilation and avoid dust formation. Do not get the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[11][17]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container. It should be protected from direct sunlight and kept away from incompatible materials like strong oxidizing agents, strong bases, and strong reducing agents.[3][11][18]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[15] For skin contact, wash with plenty of soap and water.[15][17] If inhaled, move to fresh air.[17] If swallowed, clean the mouth with water and seek medical attention if symptoms occur.[11][17]
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-hydroxybenzaldehyde | Bulk Supplier [chemicalbull.com]
- 6. 4-Hydroxybenzaldehyde CAS#: 123-08-0 [m.chemicalbook.com]
- 7. 4-Hydroxybenzaldehyde | 123-08-0 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
- 10. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]
- 13. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. carlroth.com [carlroth.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. synerzine.com [synerzine.com]
